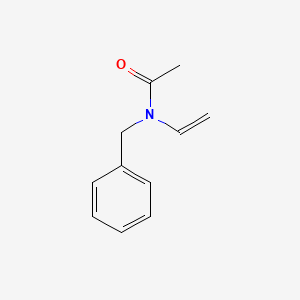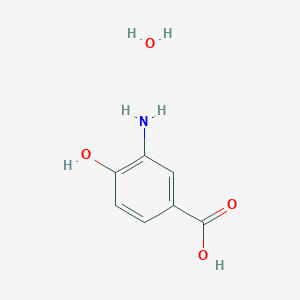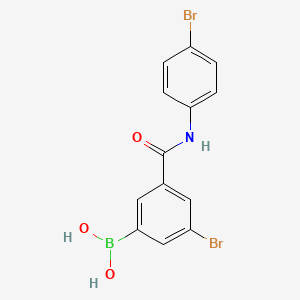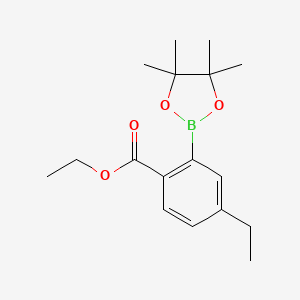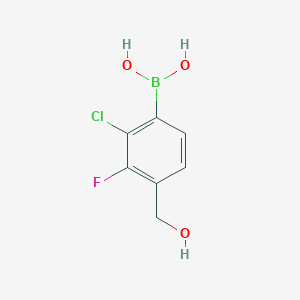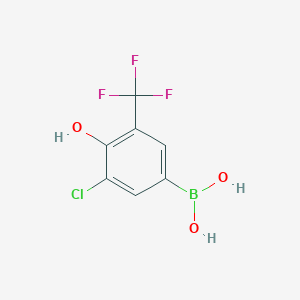
5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid
説明
5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid is a type of boronic acid, which is a class of compounds that have been widely used in organic synthesis and medicinal chemistry . Boronic acids are known to be biochemical reagents that can be used as biological materials or organic compounds for life science-related research . They can be used as reactants in various reactions, such as site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds involve various methods, including the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom. The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .Chemical Reactions Analysis
Boronic acids can participate in various chemical reactions. For instance, they can be used in Suzuki–Miyaura coupling reactions, which conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . They can also be involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by the introduction of the -OCF3 group. The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations . The ortho isomer was found to be the least acidic .科学的研究の応用
Applications in Biosensors and Drug Delivery
Phenylboronic acids and their derivatives have been extensively studied for their potential in biosensing and drug delivery systems. Their ability to selectively bind to diols makes them suitable for constructing electrochemical glucose sensors, offering a basis for non-enzymatic monitoring of glucose levels. This selective binding is also utilized in the development of drug delivery systems that can respond to changes in glucose levels, making them particularly relevant for diabetes management. Additionally, phenylboronic acid-modified electrodes have been explored for their potential in detecting glycoproteins, such as glycated hemoglobin, which is crucial for long-term monitoring of blood glucose levels in diabetic patients. These applications highlight the importance of phenylboronic acid derivatives in developing responsive biomedical devices and therapeutics.
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The compound is a type of organoboron reagent, which is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis for forming carbon-carbon bonds, which are fundamental in many biochemical pathways and processes .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by various factors, including their chemical structure, the presence of functional groups, and the conditions of the biological system .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the Suzuki–Miyaura cross-coupling reaction . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid. For instance, the compound is stable under normal conditions but is heat sensitive . Therefore, the temperature of the environment can affect the compound’s stability and its ability to participate in reactions .
Safety and Hazards
Boronic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
将来の方向性
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the unique properties and wide range of applications of boronic acids, it is expected that many novel applications of these compounds will be discovered in the future .
生化学分析
Biochemical Properties
5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid is involved in the synthesis of biologically active molecules . It can interact with various enzymes and proteins, forming stable covalent bonds due to the boronic acid group . The nature of these interactions is largely dependent on the specific biochemical context, but they often involve the formation of boronate esters with diols, commonly found in carbohydrates and other biomolecules .
Cellular Effects
Boronic acids are known to influence cell function through their interactions with various biomolecules . For example, they can impact cell signaling pathways, gene expression, and cellular metabolism through their interactions with proteins and enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of covalent bonds with biomolecules, such as proteins and enzymes . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation, suggesting that this compound could have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Boronic acids can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. It could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
特性
IUPAC Name |
[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-2-3(8(14)15)1-4(6(5)13)7(10,11)12/h1-2,13-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDMNISFHNLEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176400 | |
| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121511-51-9 | |
| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-hydroxy-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



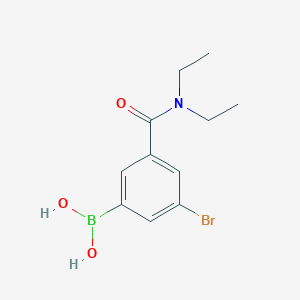
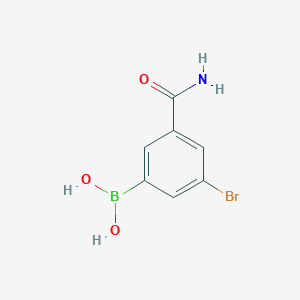
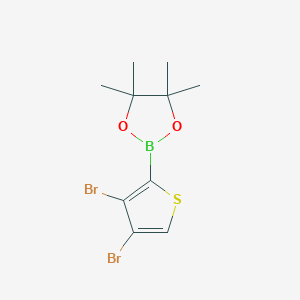
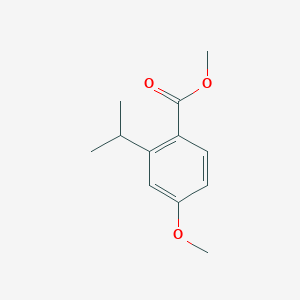
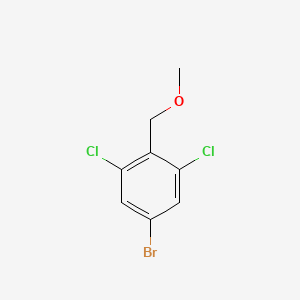


![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)
